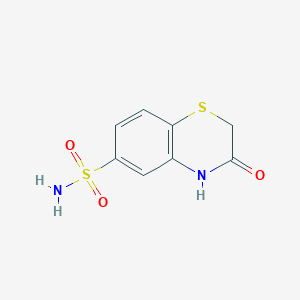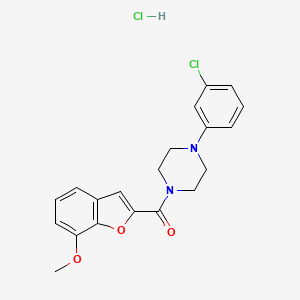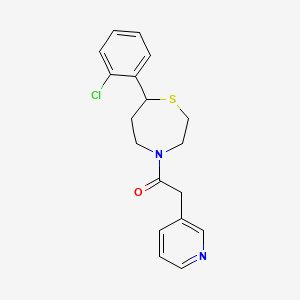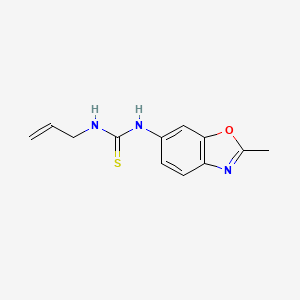![molecular formula C14H15Cl2FN4O B2445699 2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide CAS No. 1385321-17-4](/img/structure/B2445699.png)
2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide” is a fluorinated heterocyclic building block used in chemical synthesis . It’s also a molecular scaffold for 1,8-naphthyridine derivatives including Enoxacin, Trovafloxacin, and Tosufloxacin .
Synthesis Analysis
The synthesis of this compound involves several steps. One recognized reaction using 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is the synthesis of Gemifloxacin, an oral broad-spectrum antibiotic . Another process involves reacting a compound of formula II in the presence of magnesium or an organometallic reagent of formula III R1M2X (III), wherein R1 is CI-C4alkyl; M2 is Li or Mg and X is halogen or absent; with a compound of formula IV CF3-C (O)-R2 (IV), wherein R2 is halogen, hydroxyl, CI-C4alkoxy, (di-CI-C4alkyl)amino, OC (O)CF3, phenoxy or OM1; wherein M1 is Lithium, Magnesium, Sodium or Potassium .Molecular Structure Analysis
The molecular formula of the compound is C₆HCl₂FN₂ . The average mass is 190.990 Da .Chemical Reactions Analysis
The compound is used as a synthetic precursor for APIs . It enables facile synthesis of a wide range of fluoroquinolone derivatives with different building blocks for reducing the side effects of medication and expanding the medical applications .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.99 g/mol . Its density has been reported to be 1.6207g/cm³ at 25°C .科学的研究の応用
Synthesis and Biological Evaluation
Research has been conducted on novel series of compounds synthesized via condensation of related carboxamide with aromatic aldehydes, leading to compounds with potential anticancer and anti-5-lipoxygenase activities. This includes the synthesis of pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents, highlighting the significance of structural modifications in enhancing biological activity (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
Another study explored the use of enaminones as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. These findings underscore the versatility of pyrazole derivatives in medicinal chemistry and their potential applications in developing new therapeutic agents (Riyadh, 2011).
Selective Fluorination Techniques
The selective fluorination of related compounds, such as ethyl 1-methylpyrazole-4-carboxylates, has been investigated, demonstrating the importance of fluorination techniques in modifying the chemical and physical properties of pyrazole derivatives. This research contributes to the development of new fluorinated compounds with enhanced biological activities (Makino & Yoshioka, 1988).
Kinase Inhibition for Cancer Therapy
Furthermore, the discovery and development of kinase inhibitors based on pyridine and pyrazole derivatives, such as BMS-777607, highlight the application of these compounds in targeting the Met kinase superfamily for cancer therapy. This underscores the critical role of structural design in the development of selective and efficacious therapeutic agents (Schroeder et al., 2009).
Acid Captor and Synthesis Methodologies
The use of betaine as an effective acid captor in the synthesis of carboxamides, including the efficient production of related compounds, illustrates innovative methodologies in organic synthesis. This research provides valuable insights into synthetic strategies that can be applied to the production of a wide range of chemical entities (Mukaiyama et al., 1976).
Safety and Hazards
将来の方向性
The compound is a molecular scaffold for 1,8-naphthyridine derivatives including Enoxacin, Trovafloxacin, and Tosufloxacin . It enables facile synthesis of a wide range of fluoroquinolone derivatives with different building blocks for reducing the side effects of medication and expanding the medical applications . This suggests potential future directions in the development of new medications.
特性
IUPAC Name |
2,6-dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2FN4O/c1-6(11-7(2)20-21(4)8(11)3)18-14(22)9-5-10(17)13(16)19-12(9)15/h5-6H,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVVTOOAABGBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2445619.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2445623.png)
![{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid](/img/structure/B2445624.png)



![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445629.png)

![4-(azepan-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2445632.png)

![6-(Pyridin-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2445636.png)
![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2445637.png)
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2445638.png)